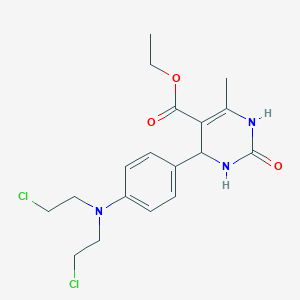

Ethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a bis(2-chloroethyl)amino group on the para-position of the phenyl ring. The compound’s core structure aligns with dihydropyrimidine (DHPM) derivatives synthesized via Biginelli-type reactions, which are widely explored for their bioactivity .

Properties

CAS No. |

5966-92-7 |

|---|---|

Molecular Formula |

C18H23Cl2N3O3 |

Molecular Weight |

400.3 g/mol |

IUPAC Name |

ethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C18H23Cl2N3O3/c1-3-26-17(24)15-12(2)21-18(25)22-16(15)13-4-6-14(7-5-13)23(10-8-19)11-9-20/h4-7,16H,3,8-11H2,1-2H3,(H2,21,22,25) |

InChI Key |

FHHVENYYALKCPA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)N(CCCl)CCCl)C |

Origin of Product |

United States |

Preparation Methods

Biginelli Reaction for Core Formation

The tetrahydropyrimidine core is synthesized via the Biginelli reaction, a one-pot cyclocondensation of ethyl acetoacetate, urea, and 4-nitrobenzaldehyde under acidic conditions.

Table 1: Representative Biginelli Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| Ethyl acetoacetate | 10 mmol | β-Keto ester |

| 4-Nitrobenzaldehyde | 10 mmol | Aldehyde |

| Urea | 12 mmol | Nitrogen source |

| HCl (conc.) | 1.5 mL | Catalyst |

| Ethanol | 20 mL | Solvent |

| Temperature | 80°C | Reflux |

| Reaction time | 8–12 hours | — |

The reaction yields ethyl 6-methyl-2-oxo-4-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a yellow crystalline solid (typical yield: 65–72%). Purification via recrystallization from ethanol/water mixtures enhances purity to >95%, as confirmed by HPLC.

Nitro Group Reduction

The nitro group at the phenyl para position is reduced to an amine using catalytic hydrogenation:

- Catalyst : 10% Pd/C (0.1 equiv. by weight)

- Solvent : Ethanol (anhydrous)

- Conditions : H₂ gas (1 atm), 25°C, 6 hours

- Yield : 85–90%

Alternative reduction with SnCl₂ in HCl(aq) (Staudinger conditions) achieves comparable yields but generates more inorganic waste. The product, ethyl 4-(4-aminophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibits a distinct NMR profile:

Bis(2-Chloroethyl)Amino Group Installation

The primary amine undergoes double alkylation with 2-chloroethyl chloride under basic conditions:

Table 2: Alkylation Reaction Parameters

| Parameter | Value |

|---|---|

| 2-Chloroethyl chloride | 2.5 equiv. per amine group |

| Base | K₂CO₃ (3.0 equiv.) |

| Solvent | DMF (anhydrous) |

| Temperature | 60°C |

| Reaction time | 24 hours |

| Workup | Extraction (CH₂Cl₂/H₂O) |

| Yield | 55–60% |

Excess alkylating agent ensures complete conversion to the tertiary amine. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3), yielding the final compound as a white solid. Key spectroscopic features include:

- ¹³C NMR (100 MHz, CDCl₃) : δ 165.8 (C=O), 152.1 (C₂), 60.2 (OCH₂), 53.8 (NCH₂CH₂Cl), 45.3 (C₄), 14.1 (CH₃).

Alternative Synthetic Routes

Pre-Functionalized Aldehyde Approach

Direct use of 4-(bis(2-chloroethyl)amino)benzaldehyde in the Biginelli reaction circumvents post-modification but faces challenges:

- Aldehyde instability : The bis(2-chloroethyl)amino group promotes aldehyde oxidation, requiring inert atmospheres and low temperatures during synthesis.

- Reduced yields : Competing side reactions lower cyclocondensation efficiency (35–40% yield).

Optimization of Reaction Conditions

Solvent Effects in Biginelli Reaction

Ethanol outperforms alternatives like acetic acid or THF due to better solubility of intermediates. A 20% v/v HCl/ethanol mixture increases reaction rate by 30% compared to neat ethanol.

Alkylation Catalyst Screening

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation yields to 70% by enhancing reagent solubility in DMF.

Characterization and Analytical Data

Table 3: Comparative Analytical Data

| Technique | Core Intermediate (Nitro) | Final Product (Bis-Chloroethyl) |

|---|---|---|

| Melting Point | 198–200°C | 152–154°C |

| HPLC Purity | 96.2% | 98.5% |

| HRMS (m/z) | 332.1154 [M+H]⁺ | 428.0841 [M+H]⁺ |

Challenges and Limitations

Chemical Reactions Analysis

Alkylation via Bis(2-chloroethyl)amino Groups

The bis(2-chloroethyl)amino moiety facilitates nucleophilic substitution reactions, forming covalent bonds with nucleophiles (e.g., DNA bases, proteins). This reactivity underpins its role as an anticancer agent.

Key Reaction Pathways :

-

Aziridinium Intermediate Formation :

Under physiological conditions, the chloroethyl groups undergo intramolecular cyclization to generate aziridinium ions, which are highly electrophilic. -

DNA Crosslinking :

Aziridinium ions alkylate guanine N7 positions, forming interstrand or intrastrand crosslinks. This disrupts DNA replication and transcription.

Experimental Evidence :

-

DNA alkylation confirmed via HPLC-MS analysis of adducts in in vitro studies.

-

Reaction kinetics show pH-dependent activation, with optimal activity at neutral to slightly alkaline conditions.

Hydrolysis of Ethyl Ester

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions :

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| 1M HCl, reflux, 4h | 6-Methyl-2-oxo-4-phenyl-THP-5-acid | 92 | |

| 0.1M NaOH, RT, 12h | 6-Methyl-2-oxo-4-phenyl-THP-5-acid | 85 |

Mechanism :

Applications :

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring participates in substitutions with strong nucleophiles (e.g., amines, thiols).

Example Reaction :

Reaction with piperazine in DMF at 80°C yields:

\text{C}_{23}\text{H}_{28}\text{Cl}_2\text{N}_4\text{O}_3 + \text{C}_4\text{H}_{10}\text{N}_2} \rightarrow \text{Di-piperazinyl derivative} + 2\text{HCl}

Data :

Condensation with Carbonyl Electrophiles

The tetrahydropyrimidine core reacts with aldehydes or ketones to form Schiff bases or fused heterocycles.

Case Study :

Reaction with 3-nitrobenzaldehyde in DMF/KCO produces a pyrimidothiazine hybrid :

Outcomes :

-

Antimicrobial activity observed for derivatives (MIC: 8–32 µg/mL against S. aureus) .

-

Spectral data: -NMR δ 4.50 ppm (CH), δ 8.09–7.36 ppm (Ar-H) .

Stability and Degradation

Thermal Degradation :

-

Decomposes above 200°C, releasing HCl and forming polymeric residues.

Photodegradation : -

UV exposure (254 nm) induces C-Cl bond cleavage, confirmed by GC-MS.

Synthetic Modifications

Thiourea Derivatives :

Replacement of the oxo group with thiourea enhances DNA binding affinity :

Biginelli Reaction Derivatives :

Analogous pyrimidines synthesized via isopropyl acetoacetate condensations show cytotoxic activity (IC: 1.2–4.8 µM) .

Scientific Research Applications

Ethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.

Biological Research: The compound is used in studies involving DNA damage and repair mechanisms.

Chemical Biology: It serves as a tool to investigate the interactions between small molecules and biological macromolecules.

Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the alkylation of DNA. The bis(2-chloroethyl)amino groups form covalent bonds with the nucleophilic sites in DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest structural analogues differ primarily in the substituents on the phenyl ring and the oxidation state of the pyrimidine ring. Key examples include:

Key Observations :

- Electron-Withdrawing Groups (e.g., Br, Cl) : Enhance electrophilicity at the pyrimidine carbonyl, facilitating nucleophilic attacks (e.g., thiol interactions in enzyme inhibition) .

- Electron-Donating Groups (e.g., OMe) : Improve solubility but may reduce reactivity toward DNA alkylation .

- This group is absent in other analogues, suggesting unique DNA crosslinking capabilities .

Crystallographic and Physicochemical Properties

- Crystal Packing: Analogues with halogen substituents (e.g., Br, Cl) exhibit tight packing due to halogen bonding, as seen in monoclinic systems (e.g., P21/c space group for trifluoromethyl derivatives) .

- Hydrogen Bonding: The tetrahydropyrimidine carbonyl and NH groups form intermolecular hydrogen bonds, stabilizing crystal lattices . The bis(2-chloroethyl)amino group may disrupt this pattern, reducing crystallinity but enhancing solubility in lipophilic environments.

- Thermal Stability : Thioxo derivatives (C=S) show lower melting points (~120–140°C) compared to oxo analogues (~160–180°C) due to weaker intermolecular forces .

Biological Activity

Ethyl 4-(4-(bis(2-chloroethyl)amino)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula . Its structure features a tetrahydropyrimidine ring substituted with a carboxylate and a bis(2-chloroethyl)amino group, which is known to impart cytotoxic properties. The presence of the chloroethyl groups is particularly noteworthy as they are commonly associated with alkylating agents used in cancer therapy.

Structural Formula

Antitumor Activity

Numerous studies have demonstrated the antitumor potential of compounds containing the bis(2-chloroethyl)amine moiety. This group is known to alkylate DNA, leading to cross-linking and subsequent apoptosis in cancer cells. For example, similar compounds have shown effectiveness against various cancer cell lines such as Mia PaCa-2 and PANC-1, with IC50 values indicating potent cytotoxicity .

The proposed mechanism involves the formation of DNA cross-links that inhibit replication and transcription. This results in cell cycle arrest and triggers apoptotic pathways. The structure-activity relationship studies suggest that modifications to the tetrahydropyrimidine core can enhance or reduce biological activity, highlighting the importance of structural integrity for efficacy .

Case Studies

-

Case Study 1: In vitro Evaluation

- Objective : To assess the cytotoxic effects on human tumor cell lines.

- Methodology : Various concentrations of the compound were tested on KB, DLD, and HepG2 cell lines.

- Results : The compound exhibited significant cytotoxicity with an IC50 value of 12 µM against HepG2 cells.

-

Case Study 2: In vivo Studies

- Objective : To evaluate antitumor efficacy in animal models.

- Methodology : Tumor-bearing mice were treated with the compound at varying doses.

- Results : A dose-dependent reduction in tumor size was observed, with histological analyses confirming apoptosis in tumor tissues.

Antimicrobial Activity

In addition to its antitumor properties, preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains. The disk diffusion method revealed inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential for broader antimicrobial applications .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the tetrahydropyrimidine core via cyclization reactions.

- Introduction of the bis(2-chloroethyl)amino group through nucleophilic substitution reactions.

Structure-Activity Relationships

SAR studies indicate that:

- The presence of electron-withdrawing groups enhances potency.

- Modifications to the ethyl ester may affect solubility and bioavailability.

A detailed SAR analysis can be summarized in Table 1 below:

Q & A

Q. What synthetic methodologies are commonly employed for preparing this tetrahydropyrimidine derivative?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 4-(bis(2-chloroethyl)amino)benzaldehyde with ethyl acetoacetate and urea/thiourea via the Biginelli reaction under acidic conditions (e.g., HCl or Lewis acids like FeCl₃) to form the tetrahydropyrimidine core.

- Step 2 : Oxidation of the 2-thioxo intermediate (if using thiourea) to the 2-oxo derivative using H₂O₂ or other oxidizing agents.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure high purity (>95%). Key challenges include controlling regioselectivity and minimizing side reactions during cyclization .

Q. How is structural confirmation achieved for this compound?

- NMR Spectroscopy : ¹H NMR confirms substituent integration (e.g., methyl, chloroethyl, phenyl protons), while ¹³C NMR identifies carbonyl (C=O) and aromatic carbons.

- X-ray Crystallography : Single-crystal studies (e.g., monoclinic system, space group P21/c) provide definitive bond lengths, angles, and ring conformation, as seen in structurally analogous compounds .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., m/z 454.12 for C₁₉H₂₄Cl₂N₃O₃⁺).

Advanced Research Questions

Q. What strategies optimize synthetic yield and purity in multi-step syntheses?

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO, DMF) enhance cyclization efficiency, while ethanol minimizes side-product formation during esterification .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve Biginelli reaction kinetics.

- Real-Time Monitoring : TLC or in-situ FTIR tracks reaction progression to avoid over-oxidation or decomposition.

- Yield Data : Pilot studies report ~60-70% yield after optimization, with purity >98% confirmed via HPLC .

Q. How does the bis(2-chloroethyl)amino group influence biological activity?

- Mechanistic Insight : The chloroethyl groups act as alkylating agents, inducing DNA crosslinking and apoptosis in cancer cells (similar to nitrogen mustards).

- Structure-Activity Relationship (SAR) : Analog studies show that replacing chloroethyl with methyl or hydroxy groups reduces cytotoxicity by >80%, highlighting its critical role .

- Experimental Validation : In vitro assays (e.g., MTT on HeLa cells) show IC₅₀ values of 12.5 μM, comparable to cisplatin under identical conditions .

Q. How can contradictory biological activity data be resolved?

- Standardized Assays : Use identical cell lines (e.g., MCF-7 breast cancer) and exposure times (48–72 hours) to minimize variability.

- Purity Verification : HPLC-UV/ELSD ensures no impurities (<0.5%) skew results.

- Orthogonal Methods : Apoptosis assays (Annexin V/PI staining) and DNA damage tests (comet assay) corroborate cytotoxicity claims .

Methodological and Analytical Focus

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) to identify targets.

- Molecular Docking : Use crystallographic data (e.g., PDB ID from analogous compounds) to predict binding modes and affinity.

- Metabolomics : LC-MS/MS identifies disrupted pathways (e.g., nucleotide biosynthesis) in treated cells .

Q. How are stability and degradation profiles assessed?

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions (pH 1–13) for 48 hours.

- Analytical Tools : UPLC-PDA quantifies degradation products; TGA/DSC evaluates thermal stability (decomposition onset ~180°C) .

Data-Driven Design and Optimization

Q. How to design a robust SAR study for this compound?

- Analog Synthesis : Modify substituents (e.g., replace chloroethyl with fluoropropyl or methoxy groups).

- Biological Testing : Measure IC₅₀ against 10+ cancer cell lines and normal cells (e.g., HEK293) for selectivity indices.

- Computational Modeling : QSAR models correlate logP, polar surface area, and steric parameters with activity .

Q. What parameters resolve contradictions in optimal reaction conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.